3-benzyl-2-(1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)thiazolidin-4-one
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Description
3-benzyl-2-(1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)thiazolidin-4-one is a useful research compound. Its molecular formula is C24H20N4OS and its molecular weight is 412.51. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- 3-Benzyl-2-(1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)thiazolidin-4-one derivatives have been investigated for their antimicrobial properties. A study by Desai et al. (2022) synthesized novel 4-thiazolidinone hybrids, showing significant activity against gram-negative E. coli and C. albicans. The study highlights the potential of these compounds in addressing bacterial and fungal infections (Desai, Jadeja, & Khedkar, 2022).
- In another study, Kumar et al. (2012) synthesized derivatives of this compound that exhibited good antibacterial activity against gram-positive bacteria and remarkable antifungal activity. This underscores the broad spectrum of potential applications of these compounds in combating microbial infections (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Synthesis and Structural Analysis
- The process of synthesizing these compounds involves various chemical reactions and methods. A study by Dave et al. (2007) described the synthesis and pharmacological evaluation of thiazolidinones, providing insights into the chemical processes involved in creating these compounds and their potential antimicrobial and antitubercular activities (Dave, Purohit, Akbari, & Joshi, 2007).
Potential in Antifungal and Antibacterial Applications
- The synthesized thiazolidin-4-one derivatives have shown notable potential in antimicrobial applications. A study by Aneja et al. (2011) demonstrated the effectiveness of these compounds against various fungal and bacterial strains, emphasizing their potential as antibacterial and antifungal agents (Aneja, Lohan, Arora, Sharma, Aneja, & Prakash, 2011).
Properties
IUPAC Name |
3-benzyl-2-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4OS/c29-22-17-30-24(27(22)15-18-7-3-1-4-8-18)21-16-28(20-9-5-2-6-10-20)26-23(21)19-11-13-25-14-12-19/h1-14,16,24H,15,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGXYSXCGNSPCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CN(N=C2C3=CC=NC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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